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Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally
occurring peptide with well-documented roles in wound healing, skin regeneration, and anti-
inflammatory processes.[1][2] A significant aspect of its biological activity is attributed to its
antioxidant properties, which involve direct scavenging of free radicals and modulation of
cellular antioxidant defense mechanisms.[3][4] These application notes provide detailed
protocols for a suite of in vitro assays to assess the antioxidant activity of GHK-Cu, offering
valuable tools for research and drug development.

GHK-Cu's antioxidant effects are multifaceted. It has been shown to protect cells from oxidative
damage by quenching reactive oxygen species (ROS), inhibiting lipid peroxidation, and
enhancing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD).[3][5]
Furthermore, its anti-inflammatory actions, such as the downregulation of pro-inflammatory
cytokines, are closely linked to its ability to mitigate oxidative stress.[3]

This document outlines the methodologies for several key in vitro antioxidant assays, including
the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, the Ferric
Reducing Antioxidant Power (FRAP) assay, a cellular antioxidant assay, a superoxide
dismutase (SOD)-like activity assay, and a lipid peroxidation inhibition assay.
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Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro studies on the

antioxidant activity of GHK-Cu.
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Experimental Protocols
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to
the stable DPPH radical, causing a color change from purple to yellow.

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

o Methanol (or Ethanol), spectrophotometric grade

e GHK-Cu

o Positive control (e.g., Ascorbic acid, Trolox)

e 96-well microplate

e Microplate reader capable of measuring absorbance at 517 nm
Protocol:

e Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep
the solution in a dark bottle to protect it from light.

o Preparation of Test Samples: Prepare a stock solution of GHK-Cu in a suitable solvent (e.qg.,
ultrapure water, PBS). Create a series of dilutions from the stock solution. Prepare similar
dilutions for the positive control.

e Assay Procedure:
o Add 100 pL of the DPPH working solution to each well of a 96-well plate.

o Add 100 puL of the different concentrations of GHK-Cu, positive control, or blank (solvent)
to the wells.

o Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
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» Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

» Calculation: The percentage of DPPH radical scavenging activity is calculated using the
following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where
A_control is the absorbance of the DPPH solution without the sample, and A_sample is the
absorbance in the presence of the sample. The results can also be expressed as IC50 (the
concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical
cation (ABTSe+), a blue-green chromophore.

Materials:

e ABTS

o Potassium persulfate

o Phosphate-buffered saline (PBS), pH 7.4
e GHK-Cu

e Trolox (standard)

¢ 96-well microplate

Microplate reader capable of measuring absorbance at 734 nm
Protocol:
e Preparation of ABTS Radical Cation (ABTSe+) Solution:

o Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium
persulfate.
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o Mix the two solutions in equal volumes and allow them to react in the dark at room
temperature for 12-16 hours. This will produce the ABTSe+ stock solution.

o Preparation of Working Solution: Dilute the ABTSe+ stock solution with PBS (pH 7.4) to an
absorbance of 0.70 + 0.02 at 734 nm.

o Assay Procedure:
o Add 190 pL of the diluted ABTSe+ solution to each well of a 96-well plate.
o Add 10 pL of various concentrations of GHK-Cu or Trolox standard to the wells.

o Measurement: After a 6-minute incubation at room temperature, measure the absorbance at
734 nm.

o Calculation: The percentage of ABTSe+ scavenging is calculated using the same formula as
for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant
Capacity (TEAC), by comparing the antioxidant activity of the sample to that of the Trolox
standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe3*) to ferrous iron
(Fe?*) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

Materials:

Acetate buffer (300 mM, pH 3.6)

10 MM TPTZ in 40 mM HCI

20 mM FeClz-6H20

GHK-Cu

Ferrous sulfate (FeSOa4-7H20) or Trolox (standard)

96-well microplate
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e Microplate reader capable of measuring absorbance at 593 nm
Protocol:

o Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer,
TPTZ solution, and FeCls-6H20 solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C
before use.

o Assay Procedure:
o Add 180 uL of the FRAP reagent to each well of a 96-well plate.
o Add 20 pL of GHK-Cu, standard, or blank to the wells.

e Measurement: Incubate the plate at 37°C for 4 minutes and then measure the absorbance at
593 nm.

o Calculation: The antioxidant capacity is determined from a standard curve of FeSOa or Trolox
and is expressed as Fe2* equivalents or Trolox equivalents.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit intracellular ROS production induced
by an oxidizing agent in cultured cells, often using the fluorescent probe 2',7'-
dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

e Human cell line (e.g., WI-38, Caco-2)

e Cell culture medium and supplements

« DCFH-DA

o Oxidizing agent (e.g., H202, tert-butyl hydroperoxide)
e GHK-Cu

e 96-well black, clear-bottom tissue culture plates
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o Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Protocol:

Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow
them to adhere overnight.

o Pre-treatment: Treat the cells with varying concentrations of GHK-Cu for a specified period
(e.g., 24 hours).

e Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the
cells with a working solution of DCFH-DA (e.g., 25 uM) in a serum-free medium for 30-60
minutes at 37°C.

¢ Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add the
oxidizing agent to induce ROS production.

o Measurement: Immediately measure the fluorescence intensity at regular intervals using a
fluorescence microplate reader.

» Calculation: The antioxidant activity is calculated as the percentage reduction in fluorescence
in GHK-Cu-treated cells compared to control cells (treated with the oxidizing agent alone).

Superoxide Dismutase (SOD)-Like Activity Assay

This assay measures the ability of GHK-Cu to inhibit the auto-oxidation of pyrogallol or the
reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase
system.

Materials:

Tris-HCI buffer (pH 8.2)

Pyrogallol solution

GHK-Cu

SOD standard
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e Spectrophotometer

Protocol (Pyrogallol Auto-oxidation Method):

Reaction Mixture: In a cuvette, mix Tris-HCI buffer and GHK-Cu at various concentrations.
« Initiation: Add pyrogallol solution to the mixture to initiate the auto-oxidation reaction.

» Measurement: Immediately measure the increase in absorbance at a specific wavelength
(e.g., 325 nm) over time.

e Calculation: The SOD-like activity is calculated as the percentage inhibition of pyrogallol
auto-oxidation compared to a control without GHK-Cu. The activity can be expressed in
units/mg of peptide, where one unit is defined as the amount of GHK-Cu that inhibits the
auto-oxidation of pyrogallol by 50%.

Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid
Reactive Substances - TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a major end-product of lipid
peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

Biological sample (e.g., tissue homogenate, liposomes)

Inducer of lipid peroxidation (e.g., Fe?*/ascorbate)

GHK-Cu

Trichloroacetic acid (TCA)

Thiobarbituric acid (TBA) reagent

Spectrophotometer or fluorescence spectrophotometer

Protocol:
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« Induction of Lipid Peroxidation: Incubate the biological sample with the inducer of lipid
peroxidation in the presence or absence of various concentrations of GHK-Cu.

e Reaction Termination: Stop the reaction by adding TCA.

o Color Development: Add TBA reagent to the mixture and heat at 95°C for a specific time
(e.g., 30-60 minutes) to develop the pink-colored MDA-TBA adduct.

o Measurement: After cooling, centrifuge the samples to remove any precipitate and measure
the absorbance of the supernatant at 532 nm.

» Calculation: The inhibition of lipid peroxidation is calculated as the percentage decrease in
MDA formation in the presence of GHK-Cu compared to the control.

Visualization of Workflows and Pathways
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General workflow for assessing GHK-Cu antioxidant activity.
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GHK-Cu's antioxidant and anti-inflammatory signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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